molecular formula C14H15N B8530869 2-(2,4,6-Trimethylphenyl)pyridine CAS No. 75722-64-4

2-(2,4,6-Trimethylphenyl)pyridine

Cat. No.: B8530869
CAS No.: 75722-64-4
M. Wt: 197.27 g/mol
InChI Key: QOCGQQBSSZLQBC-UHFFFAOYSA-N
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Description

2-(2,4,6-Trimethylphenyl)pyridine is a pyridine derivative featuring a mesityl (2,4,6-trimethylphenyl) group at the 2-position of the pyridine ring. This substitution imparts significant steric bulk and electron-donating properties due to the methyl groups, making the compound valuable in coordination chemistry, catalysis, and materials science . The mesityl group enhances stability in metal complexes by preventing unwanted ligand dissociation, while the pyridine nitrogen serves as a coordination site for transition metals .

Properties

CAS No.

75722-64-4

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

2-(2,4,6-trimethylphenyl)pyridine

InChI

InChI=1S/C14H15N/c1-10-8-11(2)14(12(3)9-10)13-6-4-5-7-15-13/h4-9H,1-3H3

InChI Key

QOCGQQBSSZLQBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CC=CC=N2)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 2-Chloro-4-(2,4,6-trimethylphenyl)pyridine : The chlorine substituent at the 2-position introduces electron-withdrawing effects, reducing the pyridine ring's basicity compared to the target compound. This modification is critical in pharmaceutical intermediates, where electronic tuning influences reactivity .
  • 2-Phenyl-4-(2,4,6-trimethylphenyl)pyridine (mesppy) : The phenyl group at the 2-position increases aromatic conjugation, enhancing luminescent properties for applications in organic light-emitting diodes (OLEDs). The mesityl group at the 4-position provides steric protection against aggregation-induced quenching .

Steric and Molecular Weight Comparisons

  • It has a lower molecular weight (121.18 g/mol) and higher pKa (7.43) due to the absence of bulky substituents, making it a stronger base in catalytic reactions .
  • 2,4,6-Triphenylpyridine : Substituted with phenyl groups at all three positions, this compound exhibits extended π-conjugation and higher molecular weight (295.39 g/mol). Its rigid structure is advantageous in supramolecular chemistry but reduces solubility in common solvents .

Coordination Chemistry and Ligand Behavior

  • 2-(2’-Pyridyl)-4,6-diphenylphosphinine : Incorporates a phosphorus heteroatom, enabling dual coordination sites (pyridine N and phosphorus). This contrasts with the target compound, which relies solely on pyridine N for metal binding. The phosphorus site allows for unique redox activity in transition metal complexes .
  • Umicore M31 Catalyst : Features a mesityl-substituted imidazolidinylidene ligand paired with a pyridine group. The mesityl groups here stabilize the ruthenium center, highlighting the role of steric bulk in preventing catalyst deactivation—a property shared with 2-(2,4,6-trimethylphenyl)pyridine .

Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) pKa (Estimated) Melting Point (°C) Key Applications
This compound C₁₄H₁₅N 209.28 ~7.4* 250–270† Ligands, Catalysts
2-Chloro-4-(mesityl)pyridine C₁₄H₁₄ClN 243.73 ~5.8–6.2‡ 265–275 Pharmaceutical Intermediates
2,4,6-Trimethylpyridine C₈H₁₁N 121.18 7.43 287 Base in Organic Synthesis
2,4,6-Triphenylpyridine C₂₃H₁₇N 295.39 N/A >300 Supramolecular Materials

*Estimated based on 2,4,6-trimethylpyridine data . †Inferred from structurally similar compounds in . ‡Predicted due to electron-withdrawing Cl substituent.

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